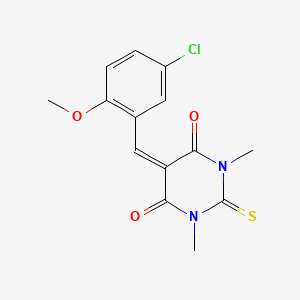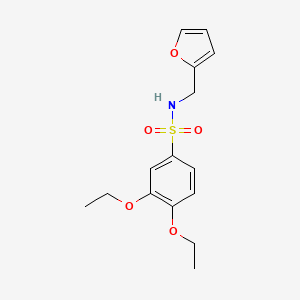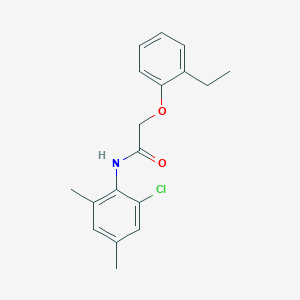![molecular formula C15H20N4O2 B5591815 4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)
4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(1-Methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine often involves multi-step reactions that include cyclo condensation, nucleophilic substitution, and other catalytic processes. For example, a related compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4^2−/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques, including IR, ^1H and ^13C NMR, and mass spectral studies. These analyses provide insights into the molecular framework and the spatial arrangement of atoms within the compound. For instance, novel derivatives with similar core structures have been characterized to understand their molecular conformations and interactions (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-(1-Methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine and its derivatives includes their involvement in various chemical reactions, such as nucleophilic substitutions and cycloadditions. These reactions are pivotal for synthesizing analogs and exploring the compound's chemical landscape. For example, a related study described the net rearrangements under Flash-Vacuum-Pyrolysis (F.V.P) conditions, leading to high-yield production of imidazo(1, 2-a)pyridines (Azimi, Sepehraddin, & Tahazadeh, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. X-ray diffraction studies, for instance, have been used to determine the crystalline structure of similar compounds, providing valuable information on the compound's solid-state characteristics (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are explored through both theoretical and experimental approaches. For example, derivatives of 4-(1-Methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine have been evaluated for their binding affinities and pharmacological activities, shedding light on their potential therapeutic applications (Trabanco et al., 2007).
科学的研究の応用
Structural Analysis and Synthesis
Compounds containing imidazole, piperidine, and isoxazole moieties, similar to the one , are often synthesized and analyzed for their structural properties. For instance, a study focused on the sequence-selective modification of DNA with muta-carcinogenic imidazole derivatives, demonstrating the interaction of these compounds with guanine residues in DNA (Hashimoto & Shudo, 1983). This indicates that compounds with imidazole groups can be used in genetic research, particularly in understanding DNA modifications and interactions.
Metal-Based Chemotherapy
Research into metal-based chemotherapy has seen the synthesis of complexes involving imidazole derivatives, suggesting potential applications in treating tropical diseases (Navarro et al., 2000). These findings point to the potential use of complex molecules like "4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine" in developing novel therapeutic agents.
Receptor Agonism
Piperidine derivatives have been explored for their affinity and agonistic activity toward human histamine receptors, indicating the potential for compounds with piperidine groups to be used in pharmacological studies (Ishikawa et al., 2010). This suggests that the compound could be investigated for its interactions with various biological receptors, contributing to the development of new drugs.
Novel Ligand Concepts
Studies on mixed ligand complexes, incorporating imidazole and related compounds, offer insights into their application in labeling bioactive molecules, which could be relevant for diagnostic and therapeutic purposes (Mundwiler et al., 2004). This underscores the potential utility of such complex molecules in biomedical research, particularly in imaging and targeted therapy.
特性
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-9-13(21-17-11)10-14(20)19-6-3-12(4-7-19)15-16-5-8-18(15)2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOJHKXYSFWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCC(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)
![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)
![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)